molecular formula C7H4BF4KO B8060572 Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide

Cat. No.: B8060572
M. Wt: 230.01 g/mol
InChI Key: KLFZZPFZKPAUQA-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications in various scientific fields. This compound features a boron atom bonded to a trifluoride group and a fluorinated phenyl ring with a formyl group, making it a valuable reagent in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Route: The compound can be synthesized by reacting 2-fluoro-3-formylphenylboronic acid with potassium fluoride under controlled conditions.

  • Borane Route: Another method involves the reaction of 2-fluoro-3-formylphenylborane with potassium trifluoride in an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or borane derivatives.

  • Substitution: The compound can participate in substitution reactions, where the trifluoride group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Boronic acids and boranes.

  • Substitution Products: A wide range of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry: Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting cancer and infectious diseases. Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to act as a Lewis acid, facilitating various organic reactions. The boron atom interacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • Potassium Trifluoroborate Salts: These compounds share similar properties but differ in their functional groups and reactivity.

  • Boronic Acids: While structurally similar, boronic acids have different reactivity profiles and applications.

Uniqueness: Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide stands out due to its high stability, moisture resistance, and compatibility with strong oxidative conditions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-3-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZZPFZKPAUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)C=O)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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